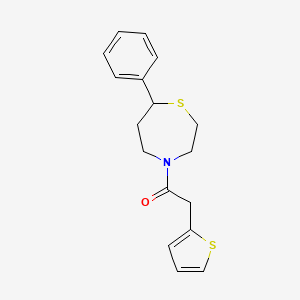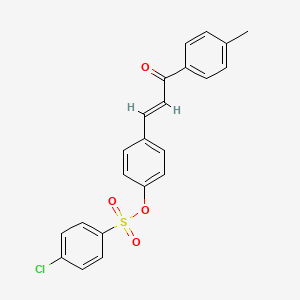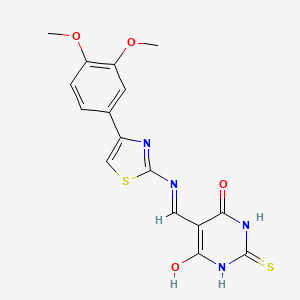
5-(((4-(3,4-dimethoxyphenyl)thiazol-2-yl)amino)methylene)-2-thioxodihydropyrimidine-4,6(1H,5H)-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound "5-(((4-(3,4-dimethoxyphenyl)thiazol-2-yl)amino)methylene)-2-thioxodihydropyrimidine-4,6(1H,5H)-dione" is a derivative of thioxodihydropyrimidine, which is a class of compounds that has been extensively studied due to their potential biological activities and applications in medicinal chemistry. The structure of this compound suggests that it may have interesting chemical and physical properties, as well as possible biological activities.
Synthesis Analysis
The synthesis of thioxodihydropyrimidine derivatives typically involves the condensation of different aldehydes with thio-barbituric acid or its derivatives. For example, the synthesis of 5-[(3,5-dimethyl-1-phenyl-1H-pyrazol-4-yl)methylene]-1,3-diethyl-2-thioxodihydropyrimidine-4,6(1H,5H)-dione was achieved by condensing 1,3-diethyl-2-thiobarbituric acid with 3,5-dimethyl-1-phenylpyrazole-4-carbaldehyde in ethanol in the presence of pyridine . This method could potentially be adapted to synthesize the compound by using the appropriate 4-(3,4-dimethoxyphenyl)thiazol-2-yl aldehyde.
Molecular Structure Analysis
The molecular structure of thioxodihydropyrimidine derivatives is characterized by the presence of a thioxo group and a dihydropyrimidine ring. The crystal structure of related compounds has been discussed in the literature, providing insights into their molecular conformations and interactions . The molecular structure of the compound would likely exhibit similar features, which could be confirmed through techniques such as X-ray diffraction (XRD) analysis.
Chemical Reactions Analysis
Thioxodihydropyrimidine derivatives can undergo various chemical reactions. For instance, the reaction of 5-[Amino(thiomethyl)methylene]-2,2-dimethyl-1,3-dioxane-4,6-dione with m-chloroperbenzoic acid yields a sulfoxide derivative . Additionally, these compounds can react with triphenylphosphine to give phosphonium salts . The compound may also participate in similar reactions, which could be explored to further modify its structure and properties.
Physical and Chemical Properties Analysis
The physical and chemical properties of thioxodihydropyrimidine derivatives can be quite diverse. For example, the vibrational spectral analysis, XRD structure, and computational studies of a related compound provided detailed information on its structural parameters and interactions within the crystal lattice . The thermal activity of these compounds can be evaluated using thermogravimetric analysis (TG/DTG) . The compound would likely exhibit similar properties, which could be characterized using these and other analytical techniques.
Applications De Recherche Scientifique
Anti-inflammatory and Analgesic Applications
Research has shown that derivatives of the mentioned compound exhibit significant anti-inflammatory and analgesic activities. These derivatives are synthesized through reactions that yield novel heterocyclic compounds. Their potential as cyclooxygenase-1/cyclooxygenase-2 (COX-1/COX-2) inhibitors highlights their relevance in designing drugs for inflammatory diseases and pain management. The studies suggest that certain derivatives have high inhibitory activity on COX-2 selectivity, analgesic activity, and anti-inflammatory activity, comparable to standard drugs like sodium diclofenac (Abu‐Hashem, Al-Hussain, & Zaki, 2020).
Antibacterial and Antifungal Properties
Another study focused on synthesizing a series of substituted 5-(aminomethylene)thiazolidine-2,4-diones using heterocyclic models derived from drug-like molecules. These compounds showed significant antibacterial activity, particularly those bearing pyridine or piperazine moieties, demonstrating good to excellent antibacterial activity. Moreover, compounds with piperazine moieties also exhibited good antifungal activity. This research indicates the potential of these derivatives in developing new antimicrobial agents (Mohanty, Reddy, Ramadevi, & Karmakar, 2015).
Anticancer Activity
A study on the synthesis of novel 5-(4-methyl-benzylidene)-thiazolidine-2,4-diones investigated their antiproliferative activity against human cancer cell lines. The research highlighted the importance of the nitro group on the thiazolidinone moiety and the role of the fourth position of the substituted aryl ring in determining antiproliferative activity. Certain derivatives exhibited potent antiproliferative activity on carcinoma cell lines, suggesting their potential in cancer therapy (Chandrappa, Prasad, Vinaya, Kumar, Thimmegowda, & Rangappa, 2008).
Propriétés
IUPAC Name |
5-[(E)-[4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-yl]iminomethyl]-6-hydroxy-2-sulfanylidene-1H-pyrimidin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14N4O4S2/c1-23-11-4-3-8(5-12(11)24-2)10-7-26-16(18-10)17-6-9-13(21)19-15(25)20-14(9)22/h3-7H,1-2H3,(H3,19,20,21,22,25)/b17-6+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CIFICLQWHJWTEB-UBKPWBPPSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C2=CSC(=N2)N=CC3=C(NC(=S)NC3=O)O)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C=C(C=C1)C2=CSC(=N2)/N=C/C3=C(NC(=S)NC3=O)O)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14N4O4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

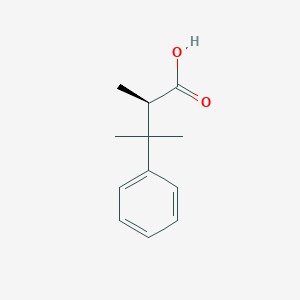
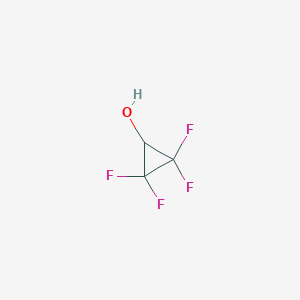
![2-(3-(4-(3-(4-ethoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)-3-oxopropyl)isoindoline-1,3-dione](/img/structure/B2552540.png)

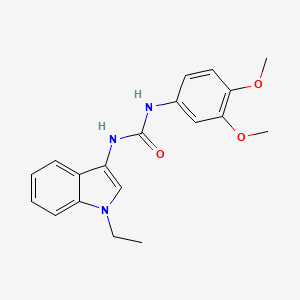
![3-(2-{[2,2'-Bithiophene]-5-yl}-2-hydroxyethyl)-1-[(thiophen-2-yl)methyl]urea](/img/structure/B2552543.png)
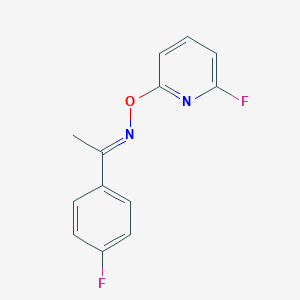
![3-[(E)-(1,3-Dimethyl-4-oxo-6,7-dihydroindazol-5-ylidene)methyl]benzenesulfonyl fluoride](/img/structure/B2552547.png)
![N-(2,5-dimethylphenyl)-2-((2-(2-fluorophenyl)-6-(hydroxymethyl)-9-methyl-5H-pyrido[4',3':5,6]pyrano[2,3-d]pyrimidin-4-yl)thio)butanamide](/img/structure/B2552548.png)

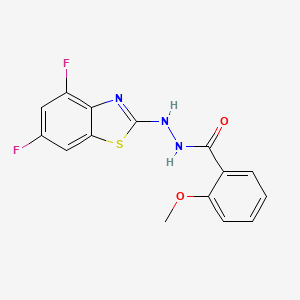
![1-(4-(3-(3-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)-2-(1H-indol-3-yl)ethane-1,2-dione](/img/structure/B2552554.png)
